(2,2-Dichloroethyl)(4-fluorophenyl)stannane
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Overview
Description
(2,2-Dichloroethyl)(4-fluorophenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2,2-dichloroethyl group and a 4-fluorophenyl group. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as intermediates in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloroethyl)(4-fluorophenyl)stannane typically involves the stannylation of 4-fluorophenyl halides with 2,2-dichloroethylstannane. This reaction can be catalyzed by transition metals such as palladium or copper under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloroethyl)(4-fluorophenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom can be substituted by other nucleophiles, leading to the formation of new organotin compounds.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other higher oxidation state tin compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various organotin compounds, tin oxides, and reduced tin species, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,2-Dichloroethyl)(4-fluorophenyl)stannane has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,2-Dichloroethyl)(4-fluorophenyl)stannane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to changes in their structure and function.
Pathways Involved: The compound may affect cellular signaling pathways, oxidative stress responses, and gene expression, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Tributyl(4-fluorophenyl)stannane: Another organotin compound with similar applications in organic synthesis and materials science.
Triphenylstannane: Known for its use in the synthesis of various organotin compounds and as a reagent in organic reactions.
Uniqueness
(2,2-Dichloroethyl)(4-fluorophenyl)stannane is unique due to the presence of both 2,2-dichloroethyl and 4-fluorophenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
67460-94-0 |
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Molecular Formula |
C8H7Cl2FSn |
Molecular Weight |
311.75 g/mol |
IUPAC Name |
2,2-dichloroethyl-(4-fluorophenyl)tin |
InChI |
InChI=1S/C6H4F.C2H3Cl2.Sn/c7-6-4-2-1-3-5-6;1-2(3)4;/h2-5H;2H,1H2; |
InChI Key |
WYSCRGWPDWCUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Sn]CC(Cl)Cl |
Origin of Product |
United States |
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